molecular formula C37H34FN3O7 B12388376 N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B12388376
M. Wt: 651.7 g/mol
InChI Key: RAIBEZUVTIPFOJ-GFPXEVPVSA-N
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Description

N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the fluoro and hydroxy groups. The final steps involve the formation of the pyrimidin-4-yl and benzamide moieties. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing functional groups, leading to a more reduced form of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s chemical behavior. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound’s binding to these targets can modulate their activity. The pathways involved in these interactions can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can be compared with other similar compounds, such as:

    N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a benzamide group.

    N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]propionamide: This compound has a propionamide group, which can affect its reactivity and interactions with biological targets

Properties

Molecular Formula

C37H34FN3O7

Molecular Weight

651.7 g/mol

IUPAC Name

N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30?,32-,33?,35-/m1/s1

InChI Key

RAIBEZUVTIPFOJ-GFPXEVPVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O

Origin of Product

United States

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